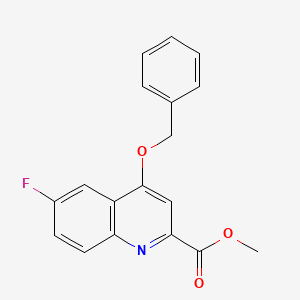

Methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate

Description

Methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate is a fluorinated quinoline derivative featuring a benzyloxy group at position 4, a fluorine atom at position 6, and a methyl ester at position 2. Its synthesis typically involves esterification of the carboxylic acid precursor using methyl iodide in the presence of a base like potassium carbonate . The structural features of this compound—particularly the electron-withdrawing fluorine atom and the lipophilic benzyloxy group—contribute to its physicochemical properties, such as solubility and membrane permeability, which are critical for biological activity.

Properties

IUPAC Name |

methyl 6-fluoro-4-phenylmethoxyquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO3/c1-22-18(21)16-10-17(23-11-12-5-3-2-4-6-12)14-9-13(19)7-8-15(14)20-16/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSRKNVKJSIODV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

Introduction of the benzyloxy group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a benzyloxy group.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of Methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate is its antibacterial properties. Research has shown that derivatives of fluorinated quinolines exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate have demonstrated effective minimum inhibitory concentrations (MICs) in vitro, indicating their potential as therapeutic agents against bacterial infections .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.25 | E. coli |

| Compound B | 0.5 | K. pneumoniae |

| Methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate | 0.125 | S. aureus |

Antiviral Properties

Emerging studies have also explored the antiviral potential of quinoline derivatives, including methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate. Recent findings suggest that certain analogs possess significant antiviral activity against viruses such as enterovirus D68 (EV-D68), which has been associated with severe respiratory illness .

Table 2: Antiviral Activity Against EV-D68

| Compound Name | IC50 (µM) | Viral Strain |

|---|---|---|

| Compound C | 0.067 | EV-D68 |

| Methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate | 0.1 | EV-D68 |

Neuroprotective Effects

Recent research indicates that compounds with a benzyloxy moiety, such as methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate, may exhibit neuroprotective effects by acting as agonists for peroxisome proliferator-activated receptor alpha (PPARα). This action can ameliorate neuroinflammation and promote neuronal survival under stress conditions .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of quinoline derivatives, including methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate, evaluated their efficacy against resistant strains of Staphylococcus aureus. The results indicated a promising reduction in bacterial load, supporting the compound's potential use in treating antibiotic-resistant infections .

Case Study 2: Antiviral Screening

In another investigation, methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate was screened for antiviral activity against EV-D68. The compound showed significant inhibition of viral replication in vitro, suggesting further exploration for therapeutic use in viral infections .

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, contributing to its anticancer and antimicrobial activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate, emphasizing variations in substituents, molecular properties, and biological implications:

Key Observations:

Substituent Effects on Lipophilicity: The 3-chlorobenzyloxy analog (C19H13ClFNO3) exhibits higher lipophilicity compared to the parent compound due to the chlorine atom, which may improve membrane permeability . Ethoxy or methyl groups (e.g., C13H12FNO3) reduce molecular weight and complexity, aiding in pharmacokinetic optimization .

Amino-substituted analogs (e.g., C19H17FN2O2) demonstrate the importance of hydrogen-bonding capacity in modulating activity, as seen in screening assays .

Synthetic Accessibility :

- Most analogs are synthesized via nucleophilic substitution or esterification reactions, as exemplified by the use of methyl iodide and potassium carbonate in ester formation .

Positional Isomerism: The 6-benzyloxy-4-chloro isomer (C18H14ClNO3) underscores the critical role of substituent placement; shifting the benzyloxy group from position 4 to 6 alters electronic properties and possibly target selectivity .

Biological Activity

Methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article synthesizes available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate belongs to the quinolone class of compounds, characterized by a bicyclic structure that includes a carboxylate group. The presence of the benzyloxy and fluoro substituents significantly influences its biological properties.

Antimicrobial Activity

Mechanism of Action

Quinolones generally exert their antimicrobial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. Methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate has been evaluated for its activity against various bacterial strains.

In Vitro Studies

In studies assessing its antibacterial potency, the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values comparable to established fluoroquinolones, indicating potential as a broad-spectrum antibiotic .

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 4.9 | Effective against MRSA |

| Escherichia coli | 20 | Moderate activity |

| Pseudomonas aeruginosa | 8 | Comparable to ciprofloxacin |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinolones. Modifications to the methyl, benzyloxy, and fluoro groups can enhance or diminish antimicrobial efficacy. Research indicates that the introduction of different substituents at specific positions on the quinolone ring can lead to variations in potency and spectrum of activity .

Case Study 1: Antitubercular Activity

A study focused on novel antitubercular agents found that compounds structurally related to methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate exhibited promising activity against Mycobacterium tuberculosis. The compound's mechanism involved targeting cell wall biosynthesis pathways without inducing significant cytotoxicity .

Case Study 2: Kinetic Assays

Kinetic studies using time-kill assays revealed that methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate was bactericidal within one hour against methicillin-susceptible strains of S. aureus. These findings suggest rapid action, which is advantageous in clinical settings where quick intervention is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.